Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
CAS No.: 82023-72-1
Cat. No.: VC17012413
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82023-72-1 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | N-(4-morpholin-4-yl-4-oxobutyl)butanamide |
| Standard InChI | InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15) |
| Standard InChI Key | BRALNIZWIQDXAA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NCCCC(=O)N1CCOCC1 |
Introduction
Structural and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-(4-morpholin-4-yl-4-oxobutyl)butanamide according to IUPAC guidelines . Its molecular formula, C₁₂H₂₂N₂O₃, reflects a combination of a four-carbon amide chain (butanamide) and a morpholine-derived substituent. The morpholine ring (C₄H₉NO) contributes a heterocyclic oxygen and nitrogen, while the butanamide group provides a flexible aliphatic backbone.
Stereochemical and Conformational Features
The molecule lacks chiral centers, as confirmed by its symmetrical SMILES representation: CCCC(=O)NCCCC(=O)N1CCOCC1 . The absence of stereoisomers simplifies its conformational analysis. PubChem’s 3D conformer models suggest a folded structure where the morpholine ring adopts a chair conformation, and the butanamide chain extends outward .
Physicochemical Properties
Molecular Weight and Composition
With a molecular weight of 242.31 g/mol, the compound falls within the range typical of small-molecule drug candidates . Elemental composition analysis reveals the following mass fractions:
| Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
|---|---|---|---|---|
| % Mass | 59.48 | 9.15 | 11.56 | 19.81 |
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for various adducts are summarized below :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 243.17032 | 159.3 |
| [M+Na]⁺ | 265.15226 | 166.7 |
| [M+NH₄]⁺ | 260.19686 | 164.8 |
| [M-H]⁻ | 241.15576 | 160.2 |
These values indicate moderate molecular size and polarity, suggesting potential bioavailability for central nervous system targets .
Synthetic and Regulatory Information
Synthetic Pathways
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Amide Coupling: Reaction of 4-morpholin-4-yl-4-oxobutanoic acid with butanamide using carbodiimide-based coupling agents.
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Stepwise Alkylation: Sequential alkylation of morpholine with a brominated butanamide precursor.
The absence of patented methods underscores the need for novel synthetic strategies .
Computational and In Silico Profiling
Molecular Descriptors
Drug-Likeness Predictions
Using the Lipinski Rule of Five:
| Parameter | Value | Lipinski Threshold | Compliance |
|---|---|---|---|
| Molecular Weight | 242 | ≤500 Da | Yes |
| H-Bond Donors | 1 | ≤5 | Yes |
| H-Bond Acceptors | 5 | ≤10 | Yes |
| LogP (Predicted) | 1.2 | ≤5 | Yes |
The compound satisfies all criteria, indicating oral bioavailability potential .
Pharmacophore Modeling
Virtual screening using the PubChem3D platform identifies potential interactions with:
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Hydrogen Bond Acceptors: Carbonyl oxygen atoms at positions 1 and 4.
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Hydrophobic Regions: Aliphatic chains of the butanamide and morpholine groups.
These features align with targets such as serine proteases and G protein-coupled receptors .
Research Gaps and Future Directions
Unexplored Biological Activity
Despite its drug-like properties, no in vitro or in vivo studies have been published . Priority areas include:
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Enzyme Inhibition Assays: Testing against carbonic anhydrases or kinases due to structural analogs in known inhibitors .
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Antimicrobial Screening: Evaluating activity against Gram-positive bacteria, given the prevalence of morpholine derivatives in antibiotics.
Analytical Characterization
Critical needs remain for:
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High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
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Nuclear Magnetic Resonance (NMR) data for structural validation.
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